Cas no 944901-64-8 (3-tert-Butyl-5-(chloromethyl)-1,2,4-oxadiazole)

3-tert-Butyl-5-(chloromethyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a reactive chloromethyl group attached to a 1,2,4-oxadiazole ring. This structure makes it a versatile intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The tert-butyl group enhances steric stability, while the chloromethyl moiety offers a reactive site for further functionalization, such as nucleophilic substitution or cross-coupling reactions. Its robust oxadiazole core contributes to thermal and chemical stability, making it suitable for demanding synthetic applications. This compound is valued for its efficiency in constructing complex molecular architectures, particularly in medicinal chemistry where heterocyclic scaffolds are critical.
3-tert-Butyl-5-(chloromethyl)-1,2,4-oxadiazole structure
944901-64-8 structure
Product Name:3-tert-Butyl-5-(chloromethyl)-1,2,4-oxadiazole
CAS No:944901-64-8
MF:C7H11ClN2O
MW:174.628040552139
CID:1071082
PubChem ID:16792072
Update Time:2025-06-12

3-tert-Butyl-5-(chloromethyl)-1,2,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 3-(tert-Butyl)-5-(chloromethyl)-1,2,4-oxadiazole
    • 3-tert-butyl-5-(chloromethyl)-1,2,4-oxadiazole
    • EN300-29218
    • SCHEMBL506677
    • AD-0709
    • J-510998
    • 944901-64-8
    • DTXSID20588572
    • AB51113
    • A917160
    • MFCD09738869
    • AKOS000148030
    • FT-0723779
    • G37310
    • STL451563
    • DA-23213
    • 3-tert-Butyl-5-(chloromethyl)-1,2,4-oxadiazole
    • MDL: MFCD09738869
    • Inchi: 1S/C7H11ClN2O/c1-7(2,3)6-9-5(4-8)11-10-6/h4H2,1-3H3
    • InChI Key: FLQGSJGVOCVQJM-UHFFFAOYSA-N
    • SMILES: ClCC1=NC(C(C)(C)C)=NO1

Computed Properties

  • Exact Mass: 174.0559907g/mol
  • Monoisotopic Mass: 174.0559907g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 135
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 38.9Ų

3-tert-Butyl-5-(chloromethyl)-1,2,4-oxadiazole Security Information

  • HazardClass:IRRITANT
  • Storage Condition:Sealed in dry,2-8°C

3-tert-Butyl-5-(chloromethyl)-1,2,4-oxadiazole Pricemore >>

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3-tert-Butyl-5-(chloromethyl)-1,2,4-oxadiazole Suppliers

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(CAS:944901-64-8)3-tert-Butyl-5-(chloromethyl)-1,2,4-oxadiazole
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Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:01
Price ($):293.0
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Additional information on 3-tert-Butyl-5-(chloromethyl)-1,2,4-oxadiazole

Introduction to 3-tert-Butyl-5-(chloromethyl)-1,2,4-oxadiazole (CAS No. 944901-64-8)

3-tert-Butyl-5-(chloromethyl)-1,2,4-oxadiazole, identified by its CAS number 944901-64-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxadiazole class, a heterocyclic structure known for its broad spectrum of biological activities and utility in drug development. The presence of both a tert-butyl group and a chloromethyl substituent in its molecular framework endows it with unique chemical properties that make it a promising candidate for further exploration in synthetic chemistry and therapeutic applications.

The tert-butyl group, characterized by its steric hindrance and lipophilic nature, contributes to the overall stability and solubility profile of the compound. This feature is particularly advantageous in drug design, as it can enhance the compound's bioavailability and metabolic resistance. On the other hand, the chloromethyl moiety introduces reactivity that allows for further functionalization, enabling chemists to modify the molecule into more complex derivatives with tailored biological effects. Together, these structural elements make 3-tert-butyl-5-(chloromethyl)-1,2,4-oxadiazole a versatile building block for medicinal chemists.

In recent years, there has been a surge in research focused on oxadiazole derivatives due to their demonstrated efficacy in various therapeutic areas. Studies have highlighted the potential of oxadiazole-based compounds as antimicrobial agents, anti-inflammatory drugs, and even as candidates for treating neurological disorders. The specific arrangement of atoms in 3-tert-butyl-5-(chloromethyl)-1,2,4-oxadiazole positions it as a key intermediate in synthesizing novel molecules that could address unmet medical needs.

One of the most compelling aspects of this compound is its role in the development of targeted therapies. The chloromethyl group serves as a handle for introducing additional functional groups through nucleophilic substitution reactions, allowing researchers to fine-tune the pharmacological properties of the molecule. This flexibility is crucial in medicinal chemistry, where small changes in structure can lead to significant differences in activity and selectivity. For instance, modifications at this position have been shown to influence binding affinity to biological targets, potentially leading to more effective drug candidates.

Moreover, the tert-butyl group not only provides steric bulk but also can act as a protective group during synthetic processes. This dual functionality makes 3-tert-butyl-5-(chloromethyl)-1,2,4-oxadiazole an invaluable asset in multi-step syntheses where regioselectivity and stability are paramount. Such attributes are increasingly important as drug development becomes more sophisticated, requiring compounds that can withstand harsh reaction conditions while maintaining their structural integrity.

The pharmaceutical industry has taken note of these properties, leading to several ongoing studies exploring the potential of 3-tert-butyl-5-(chloromethyl)-1,2,4-oxadiazole in preclinical and clinical trials. Researchers are particularly interested in its potential as an antiviral agent, given the rise of emerging infectious diseases that demand novel therapeutic strategies. Preliminary findings suggest that derivatives of this compound may interfere with viral replication mechanisms by inhibiting key enzymes or disrupting cellular pathways essential for infection.

Another area of interest is the use of 3-tert-butyl-5-(chloromethyl)-1,2,4-oxadiazole in anti-cancer research. Oxadiazole derivatives have shown promise as kinase inhibitors due to their ability to bind tightly to target proteins involved in cell proliferation and survival. The structural features of this compound allow it to mimic natural substrates or compete with ATP binding sites on enzymes such as tyrosine kinases and cyclin-dependent kinases (CDKs). By blocking these enzymes' activity, researchers aim to induce apoptosis or arrest cell cycle progression in cancer cells.

The synthesis of 3-tert-butyl-5-(chloromethyl)-1,2,4-oxadiazole involves multi-step organic reactions that require precise control over reaction conditions. Typically, it begins with the formation of an oxadiazole core through cycloaddition reactions between appropriate precursors. Subsequent functionalization at the 5-position introduces the chloromethyl group via chlorination or other halogenation methods. Finally, introduction of the tert-butyl group is achieved through alkylation reactions under controlled conditions to ensure high yield and purity.

In terms of industrial applications,3-tert-butyl-5-(chloromethyl)-1,2,4-oxadiazole finds utility not only in pharmaceuticals but also in agrochemicals and specialty chemicals. Its reactivity allows for the synthesis of intermediates used in crop protection agents and other industrial chemicals where similar structural motifs are desirable. This versatility underscores its importance as a chemical building block with wide-ranging potential uses.

The safety profile of 3-tert-butyl-5-(chloromethyl)-1,2,4-oxadiazole, like many specialized organic compounds, must be carefully evaluated before large-scale use or commercialization. While it does not fall under hazardous classifications such as flammable or toxic substances under standard regulatory frameworks, proper handling procedures should still be followed during synthesis and handling due to its reactivity with certain nucleophiles or under extreme conditions.

Future research directions for this compound include exploring its interactions with biological targets at a molecular level using computational modeling techniques such as molecular dynamics simulations or quantum mechanical calculations. These approaches can provide insights into how modifications at different positions affect binding affinity and specificity, guiding rational drug design efforts toward higher efficacy and fewer side effects.

In conclusion,3-tert-butyl-5-(chloromethyl)-1,2,4-oxadiazole (CAS No.944901-64-8) represents an exciting opportunity for innovation in pharmaceutical chemistry.

Its unique structural features,

the combination of a sterically hindered tert-butyl
group and an electron-deficient center provided by the oxadiazole ring,
make it highly adaptable for creating novel therapeutic agents.
As research progresses,
this compound promises not only advances
in treating diseases but also new insights
into structure-function relationships within biology.
The ongoing exploration
of its potential underscores
its significance as both
a scientific curiosity
and a practical tool
for chemists worldwide.

With continued investigation,

3-tert-butyl-5-

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Amadis Chemical Company Limited
(CAS:944901-64-8)3-tert-Butyl-5-(chloromethyl)-1,2,4-oxadiazole
A917160
Purity:99%
Quantity:1g
Price ($):293.0
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